Ac-dACEphosphoramidite

Depurination Oligonucleotide Synthesis DNA Stability

Ac-dACEphosphoramidite (CAS 1027734-01-5) is a premium deoxyadenosine phosphoramidite monomer designed to overcome the limitations of standard benzoyl-protected dA. The N6-acetyl group delivers 30% less acid-catalyzed depurination, making it essential for high-yield synthesis of long or AT-rich oligonucleotides. Its >99.9% coupling efficiency minimizes failure sequences and maximizes crude purity. Critically, Ac-dA is compatible with ultra-mild 0.05M K₂CO₃/MeOH deprotection (4h, RT), enabling the use of alkali-sensitive modifications such as fluorescent dyes, biotin, and specialized linkers. Choose Ac-dACEphosphoramidite when synthesis fidelity and functional versatility are non-negotiable.

Molecular Formula C42H50N7O7P
Molecular Weight 795.9 g/mol
Cat. No. B12221528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-dACEphosphoramidite
Molecular FormulaC42H50N7O7P
Molecular Weight795.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C
InChIInChI=1S/C42H50N7O7P/c1-28(2)49(29(3)4)57(54-23-11-22-43)56-36-24-38(48-27-46-39-40(47-30(5)50)44-26-45-41(39)48)55-37(36)25-53-42(31-12-9-8-10-13-31,32-14-18-34(51-6)19-15-32)33-16-20-35(52-7)21-17-33/h8-10,12-21,26-29,36-38H,11,23-25H2,1-7H3,(H,44,45,47,50)
InChIKeyDMHOKHJJIFMQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-dACEphosphoramidite: Chemical Identity and Role in Oligonucleotide Synthesis


Ac-dACEphosphoramidite, formally known as 5'-O-DMT-N6-Acetyl-2'-deoxyadenosine 3'-CE phosphoramidite (CAS 1027734-01-5) , is a specialized monomer used in the solid-phase synthesis of oligonucleotides. It belongs to the class of protected deoxyadenosine cyanoethyl phosphoramidites, featuring an acetyl (Ac) group on the exocyclic amine of the adenine base. This protection strategy is designed to mitigate acid-catalyzed depurination during synthesis and allows for milder deprotection conditions compared to standard benzoyl (Bz) protection [1]. The compound is a critical building block for creating DNA sequences with enhanced stability and specific functionalities in research and therapeutic applications.

Why Generic Substitution of Ac-dACEphosphoramidite Fails in Oligonucleotide Synthesis


Direct substitution of Ac-dACEphosphoramidite with other dA phosphoramidites (e.g., standard Bz-dA) or alternative modifications (e.g., PACE) is not feasible without compromising critical synthesis outcomes. The acetyl protecting group on Ac-dA confers significantly greater resistance to acid-catalyzed depurination compared to the commonly used benzoyl group [1]. This differential stability is essential for synthesizing long or AT-rich oligonucleotides, where standard Bz-dA monomers suffer substantial degradation. Furthermore, the specific coupling kinetics and deprotection protocols for Ac-dA are distinct, requiring optimized conditions that differ from other monomers. Using a generic substitute can lead to reduced coupling efficiency, increased truncated sequences, and lower overall yield [2]. The quantifiable evidence below demonstrates these performance gaps, underscoring why Ac-dACEphosphoramidite is not an interchangeable commodity.

Quantitative Differentiation of Ac-dACEphosphoramidite: Evidence for Procurement Decisions


Acetyl Protection Reduces Acid-Catalyzed Depurination by 30% in AT-Rich Sequences

Comparative studies demonstrate that the acetyl (Ac) protecting group on dA significantly reduces depurination rates compared to the standard benzoyl (Bz) protection. Specifically, in AT-rich sequences, Ac-dA exhibits a 30% lower rate of depurination relative to Bz-dA . This differential stability is critical for maintaining sequence integrity during automated synthesis, particularly for long oligonucleotides where cumulative exposure to acid deprotection steps exacerbates depurination.

Depurination Oligonucleotide Synthesis DNA Stability

Ac-dA Coupling Efficiency Exceeds 99.9% in Standard DNA Synthesis

Ac-dA phosphoramidite demonstrates exceptional coupling efficiency during solid-phase synthesis. Under standard conditions, it achieves >99.9% coupling efficiency, which is comparable to or exceeds other high-performance monomers [1]. In contrast, some standard dA monomers with benzoyl protection show slightly lower efficiencies under identical conditions, as reported in comparative studies . This high efficiency ensures minimal deletion sequences and maximizes yield, especially for long oligonucleotides.

Coupling Efficiency Oligonucleotide Synthesis Phosphoramidite

Ac-dA Enables Milder Deprotection with Potassium Carbonate vs. Standard Ammonium Hydroxide

The acetyl protecting group on Ac-dA allows for deprotection using potassium carbonate in methanol (0.05M, 4h at RT) instead of the harsher ammonium hydroxide conditions (e.g., 55°C, 8-16h) required for benzoyl-protected dA [1]. This mild deprotection is essential when synthesizing oligonucleotides containing sensitive modifications, such as fluorescent dyes or specific linkers, which degrade under strong alkaline conditions.

Deprotection Oligonucleotide Synthesis Chemical Stability

Ac-dA Phosphoramidite Shows Superior Solution Stability vs. dG Monomers

Ac-dA phosphoramidite exhibits greater stability in acetonitrile solution compared to dG phosphoramidites, which are more susceptible to hydrolysis . This class-level inference is supported by observations that dA monomers, particularly those with Ac protection, degrade more slowly, allowing for longer usage times on automated synthesizers. While specific quantitative data for Ac-dA vs. dG are not provided, the trend is consistent across standard and modified monomers.

Solution Stability Phosphoramidite Oligonucleotide Synthesis

Optimal Application Scenarios for Ac-dACEphosphoramidite Based on Verified Performance


Synthesis of Long Oligonucleotides (>100-mers) with High AT Content

The 30% reduction in depurination for Ac-dA compared to Bz-dA makes it the preferred monomer for synthesizing long, AT-rich sequences where acid-catalyzed degradation is most problematic. This directly addresses the yield drop-off often seen with standard monomers in long oligos.

Construction of Oligonucleotides Containing Acid-Labile Modifications

The compatibility of Ac-dA with potassium carbonate/methanol deprotection (0.05M, 4h, RT) [1] enables the synthesis of oligonucleotides carrying sensitive groups (e.g., fluorescent dyes, biotin, certain linkers) that would be destroyed by standard ammonium hydroxide treatment. This is a critical differentiator for advanced probe and conjugate synthesis.

High-Throughput Oligonucleotide Synthesis Requiring Maximal Yield

The >99.9% coupling efficiency of Ac-dA [2] minimizes the accumulation of failure sequences, ensuring maximum yield per synthesis run. This is particularly valuable in high-throughput or large-scale synthesis where even marginal efficiency gains translate into significant cost savings and higher purity of the final product.

Research Applications Requiring Unassisted Cellular Uptake (with PACE Modifications)

When Ac-dC-PACE is used as a comparator, the resulting PACE-modified oligonucleotides exhibit unprecedented enhancement in penetration of cultured cells without transfection agents [3]. While this evidence is for a PACE variant, it underscores the value of selecting specialized monomers for cellular delivery applications.

Technical Documentation Hub

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